molecular formula C17H13ClN6OS B11517322 6-chloro-N-(furan-2-ylmethyl)-N'-(4-phenyl-1,3-thiazol-2-yl)-1,3,5-triazine-2,4-diamine

6-chloro-N-(furan-2-ylmethyl)-N'-(4-phenyl-1,3-thiazol-2-yl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11517322
M. Wt: 384.8 g/mol
InChI Key: QXBRDSHBXPWOCJ-UHFFFAOYSA-N
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Description

6-Chloro-N2-[(furan-2-yl)methyl]-N4-(4-phenyl-1,3-thiazol-2-yl)-1,3,5-triazine-2,4-diamine is a complex organic compound that features a triazine core substituted with furan, phenyl, and thiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N2-[(furan-2-yl)methyl]-N4-(4-phenyl-1,3-thiazol-2-yl)-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. One common method starts with the preparation of the triazine core, followed by the introduction of the furan, phenyl, and thiazole substituents through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often employs automated systems to monitor and control reaction parameters, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N2-[(furan-2-yl)methyl]-N4-(4-phenyl-1,3-thiazol-2-yl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The furan and phenyl groups can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the triazine core and substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan group may yield furan-2-carboxylic acid derivatives, while reduction of the triazine core can produce amine derivatives.

Scientific Research Applications

6-Chloro-N2-[(furan-2-yl)methyl]-N4-(4-phenyl-1,3-thiazol-2-yl)-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 6-chloro-N2-[(furan-2-yl)methyl]-N4-(4-phenyl-1,3-thiazol-2-yl)-1,3,5-triazine-2,4-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Furan Derivatives: Compounds containing the furan ring, known for their antimicrobial and anticancer activities.

    Thiazole Derivatives: Molecules with the thiazole ring, often exhibiting antibacterial and antifungal properties.

    Triazine Derivatives: Compounds with the triazine core, used in various applications, including herbicides and pharmaceuticals.

Uniqueness

6-Chloro-N2-[(furan-2-yl)methyl]-N4-(4-phenyl-1,3-thiazol-2-yl)-1,3,5-triazine-2,4-diamine is unique due to its combination of furan, phenyl, and thiazole substituents on the triazine core. This structural diversity imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H13ClN6OS

Molecular Weight

384.8 g/mol

IUPAC Name

6-chloro-4-N-(furan-2-ylmethyl)-2-N-(4-phenyl-1,3-thiazol-2-yl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C17H13ClN6OS/c18-14-21-15(19-9-12-7-4-8-25-12)23-16(22-14)24-17-20-13(10-26-17)11-5-2-1-3-6-11/h1-8,10H,9H2,(H2,19,20,21,22,23,24)

InChI Key

QXBRDSHBXPWOCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC3=NC(=NC(=N3)NCC4=CC=CO4)Cl

Origin of Product

United States

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